2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}hexahydro-1H-isoindole-1,3(2H)-dione
Description
This compound features a hexahydroisoindole-1,3-dione core linked to a 3-phenylpropan-2-yl group substituted with a 4-(4-fluorophenyl)piperazine moiety. The isoindole-dione scaffold is structurally rigid, influencing its binding affinity and metabolic stability.
Properties
IUPAC Name |
2-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O3/c28-20-10-12-21(13-11-20)29-14-16-30(17-15-29)27(34)24(18-19-6-2-1-3-7-19)31-25(32)22-8-4-5-9-23(22)26(31)33/h1-3,6-7,10-13,22-24H,4-5,8-9,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLLDACENSQOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Preparation of the Phenylpropanone Intermediate: Benzaldehyde is reacted with acetone in the presence of a base to form 1-phenyl-2-propanone.
Coupling Reaction: The piperazine intermediate is then coupled with the phenylpropanone intermediate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanone moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}hexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group enhances the compound’s ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) applications. The isoindole-dione structure may contribute to the compound’s binding affinity and specificity for certain receptors.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Reported Biological Activities | Source |
|---|---|---|---|---|
| Target Compound | Hexahydroisoindole-1,3-dione | 4-(4-Fluorophenyl)piperazin-1-yl, 3-phenylpropan-2-yl | Under investigation (CNS modulation) | PubChem |
| 2-{[4-(3,4-Dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione | Isoindole-1,3-dione | 3,4-Dichlorobenzyl-piperazine | Analgesic, anti-inflammatory | Research studies |
| 1-(4-Fluorobenzyl)-3-methyl-3-phenyl-pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione | 4-Fluorophenylpiperazine | Anticonvulsant (ED₅₀ = 104 mg/kg in mice) | BOC Sciences |
| (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol | Piperazine | Bis(4-fluorophenyl)methyl, phenylmethanol | Antidepressant potential | Medicinal chemistry |
Key Observations :
- Piperazine Substitution : The target compound’s 4-fluorophenyl-piperazine group distinguishes it from dichlorobenzyl (analgesic) and bis(fluorophenyl)methyl (antidepressant) analogues. Fluorine’s electron-withdrawing effects may enhance receptor binding specificity compared to chlorine or methyl groups .
Analogues with Isoindole-Dione Cores
Table 2: Isoindole-Dione Derivatives
| Compound Name | Substituents on Isoindole-Dione | Unique Features | Applications | Source |
|---|---|---|---|---|
| 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione | 1,3-Benzoxazol-2-ylphenyl | Fluorescent properties | Luminescent materials, enzyme inhibition | Research reports |
| 2-(2-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Naphthalenesulfonyl-piperazine | Dual naphthalene-piperazine motif | Anticancer (DNA intercalation) | Oncology studies |
| 2-(4-Fluorophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione | Cyclopropane ring, 4-fluorophenyl | High stereochemical complexity | Antimicrobial research | PubChem |
Key Observations :
- Functional Groups : The target compound lacks the benzoxazole or naphthalenesulfonyl groups seen in analogues, which are critical for fluorescence or anticancer activity. Its 3-phenylpropan-2-yl chain instead may favor CNS penetration .
- Stereochemical Complexity : The cyclopropane-containing analogue (PubChem ) shows how ring strain influences reactivity, whereas the target compound’s hexahydroisoindole core balances stability and flexibility.
Research Findings and Mechanistic Insights
- Biological Activity : Piperazine derivatives with fluorophenyl groups (e.g., 4-fluorobenzylpiperazine) often target serotonin and dopamine receptors, suggesting the target compound may share neuromodulatory effects .
- Synthetic Accessibility : Compounds like those in Table 1 are synthesized via reductive amination or nucleophilic substitution, with yields ranging from 70–88% . The target compound’s synthesis likely follows similar protocols but requires precise stereochemical control.
- ADMET Profile: Fluorine substitution generally improves metabolic stability and blood-brain barrier penetration compared to non-halogenated analogues, as seen in anticonvulsant derivatives .
Biological Activity
2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}hexahydro-1H-isoindole-1,3(2H)-dione is a synthetic compound characterized by a complex structure that includes a piperazine ring, a fluorophenyl group, and an isoindole-dione moiety. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione. Its molecular formula is with a molecular weight of 458 Da. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H30FN3O3 |
| Molecular Weight | 458 Da |
| IUPAC Name | 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
| SMILES | [Insert SMILES representation] |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The piperazine ring is known for modulating the activity of serotonin and dopamine receptors. The fluorophenyl group enhances lipophilicity, aiding in the compound's ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) disorders treatment.
Key Mechanistic Insights:
- Receptor Interaction : The compound likely interacts with serotonin (5HT) and dopamine (D2) receptors.
- CNS Penetration : The fluorinated aromatic group enhances BBB permeability.
- Binding Affinity : The isoindole-dione structure may provide specific binding sites for targeted receptor interactions.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits promising pharmacological properties relevant to various therapeutic areas:
Neuropharmacology
Studies suggest that compounds with similar structures have shown efficacy in treating anxiety and depression due to their serotonergic activity. For instance, derivatives of piperazine have been explored for their anxiolytic effects in animal models.
Anticancer Activity
Preliminary data indicate potential anticancer properties through the inhibition of specific kinase pathways involved in tumor growth. A comparative study showed that similar piperazine derivatives exhibited IC50 values in low micromolar ranges against various cancer cell lines .
Case Studies
Recent research has documented the effects of structurally related compounds on tyrosinase activity:
- A study reported that a derivative with a similar piperazine structure inhibited tyrosinase with an IC50 of 0.18 μM, indicating significant potential for skin-related therapies .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}hexahydro-1H-isoindole-1,3(2H)-dione distinguishes it from other compounds:
| Compound | Structure Type | Activity |
|---|---|---|
| Piperine | Natural alkaloid | Antimicrobial |
| Piperaquine | Antimalarial agent | Antimalarial |
| 4-Fluorobenzylpiperazine | Synthetic derivative | Tyrosinase inhibition |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, fluorophenyl-containing analogs often require controlled pH (4.6–6.8) to stabilize intermediates . Reaction progress can be monitored via TLC, while purity is assessed using HPLC with a sodium 1-octanesulfonate buffer system (65:35 methanol-buffer ratio) . Post-synthesis, recrystallization in polar aprotic solvents (e.g., DMF) enhances purity.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm fluorophenyl and piperazine ring substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation pathways, critical for verifying the isoindole-dione backbone .
- X-ray Crystallography : For structural ambiguity, single-crystal X-ray diffraction resolves bond geometries, as demonstrated for related fluorophenyl-piperazine derivatives .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, reaction path searches using software like GRRM or IRC can identify optimal conditions for piperazine ring functionalization . Machine learning models trained on experimental data (e.g., solvent effects, steric hindrance) further narrow parameter spaces, reducing trial-and-error experimentation .
Q. What statistical experimental design (DoE) approaches are suitable for studying structure-activity relationships (SAR) in this compound?
- Methodological Answer : Use fractional factorial designs to screen variables (e.g., substituent positions, ring saturation). Response surface methodology (RSM) optimizes biological activity parameters. For example, Central Composite Design (CCD) can correlate fluorophenyl substitution patterns with receptor binding affinity, minimizing experiments while maximizing data robustness .
Q. How should researchers resolve contradictions in physicochemical data (e.g., conflicting solubility or stability results)?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Solubility : Compare shake-flask method with HPLC-derived logP values .
- Stability : Use accelerated stability studies (40°C/75% RH) alongside DFT-predicted degradation pathways .
- Crystallinity : Pair DSC/TGA with PXRD to confirm polymorphic forms .
Q. What strategies are effective for elucidating the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity for neurological targets .
- In Vitro Assays : Use radioligand binding assays (e.g., -spiperone for dopamine D2 receptors) to quantify affinity .
- Proteomics : SILAC-based profiling identifies off-target interactions in cellular models .
Q. How can researchers leverage structure-activity relationship (SAR) studies to enhance this compound’s therapeutic potential?
- Methodological Answer :
- Analog Synthesis : Modify the isoindole-dione core (e.g., introduce methyl/ethoxy groups) to alter steric effects .
- Pharmacophore Mapping : Overlay fluorophenyl and piperazine moieties with known bioactive scaffolds (e.g., antipsychotics) to guide functionalization .
- ADME Profiling : Use Caco-2 cell assays for permeability and cytochrome P450 inhibition studies to prioritize analogs .
Q. What advanced separation technologies are recommended for scaling up purification?
- Methodological Answer :
- Membrane Chromatography : Ideal for isolating polar intermediates using charged ultrafiltration membranes .
- Simulated Moving Bed (SMB) Chromatography : Efficient for large-scale enantiomeric separation, critical if chiral centers are present .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
